N-Methyl-2-(trifluoromethoxy)aniline hydrochloride
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Overview
Description
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO. It is known for its unique trifluoromethoxy group attached to the aniline ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride typically involves the reaction of N-methylaniline with trifluoromethoxy-containing reagents under controlled conditions. One common method is the reaction of N-methylaniline with trifluoromethoxybenzene in the presence of a catalyst such as palladium or copper . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying molecular pathways and drug development .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the methyl group on the nitrogen atom.
4-(Trifluoromethyl)aniline: Similar trifluoromethyl group but positioned differently on the aniline ring.
N-Methyl-4-(trifluoromethoxy)aniline: Similar structure with the trifluoromethoxy group at the para position.
Uniqueness
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is unique due to the specific positioning of the trifluoromethoxy group and the presence of the N-methyl group. These structural features contribute to its distinct reactivity and functional group compatibility, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-methyl-2-(trifluoromethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-12-6-4-2-3-5-7(6)13-8(9,10)11;/h2-5,12H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCYZTBLDMTNHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681965 |
Source
|
Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-13-5 |
Source
|
Record name | Benzenamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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